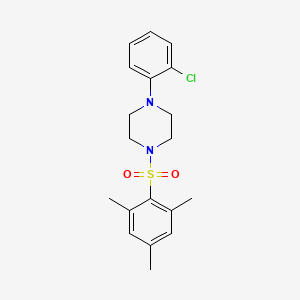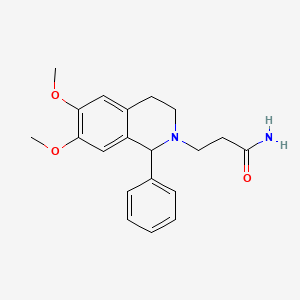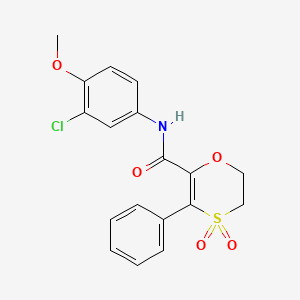![molecular formula C20H33NO3S B12204709 [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cycloheptylamine](/img/structure/B12204709.png)
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cycloheptylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cycloheptylamine is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cycloheptylamine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Phenyl Sulfonyl Intermediate: This step involves the sulfonylation of a phenyl compound with appropriate sulfonylating agents under controlled conditions.
Alkylation: The intermediate is then alkylated with a pentyloxy group to form the desired phenyl sulfonyl ether.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cycloheptylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cycloheptylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cycloheptylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling processes.
Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cycloheptylamine can be compared with other similar compounds to highlight its uniqueness:
[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]dimethylamine: Similar structure but with a dimethylamine group instead of cycloheptylamine.
(4,5-Dimethyl-2-pentyloxyphenyl)sulfonylamine: Contains a hydroxypropyl group, offering different chemical properties and applications.
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds have a sulfonylphenyl group but are structurally different, leading to distinct biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C20H33NO3S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-cycloheptyl-4,5-dimethyl-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C20H33NO3S/c1-4-5-10-13-24-19-14-16(2)17(3)15-20(19)25(22,23)21-18-11-8-6-7-9-12-18/h14-15,18,21H,4-13H2,1-3H3 |
InChI Key |
BGCXBHLOACTYLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-3-(3-methoxypropyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12204635.png)
![5,7-Di(furan-2-yl)-2-methyl-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12204641.png)
![2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol](/img/structure/B12204643.png)
![Bis(2-hydroxyethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine](/img/structure/B12204648.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B12204649.png)


![2-(methoxymethyl)-3,8-bis(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B12204678.png)
![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12204680.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12204700.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(4-fluorophenyl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12204711.png)


![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12204725.png)
